3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione
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Overview
Description
3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione: is a complex organic compound that combines the structural features of benzotriazole and thiazolidine. Benzotriazole is known for its versatile applications in various fields, including medicinal chemistry and material sciences . Thiazolidine derivatives are also significant due to their biological activities and synthetic utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione typically involves the reaction of 1H-benzotriazole with a suitable butyl halide to form the benzotriazolyl butyl intermediate. This intermediate is then reacted with thiazolidine-2-thione under specific conditions to yield the final product .
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include steps such as purification through recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzotriazole moiety, potentially converting it to a dihydrobenzotriazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrobenzotriazole derivatives.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds and as a precursor for more complex molecules .
Biology: In biological research, derivatives of this compound have shown potential as enzyme inhibitors and have been studied for their antimicrobial properties .
Medicine: Medicinal chemistry applications include the development of new drugs with potential anticancer, antiviral, and antibacterial activities .
Industry: In the industrial sector, the compound is used in the synthesis of materials with specific properties, such as corrosion inhibitors and UV stabilizers .
Mechanism of Action
The mechanism of action of 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione involves its interaction with biological targets through non-covalent interactions. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, while the thiazolidine ring can interact with metal ions or other active sites . These interactions can inhibit enzyme activity or disrupt biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
2-(1H-Benzotriazol-1-yl)acetonitrile: Another benzotriazole derivative used in organic synthesis.
1H-Benzotriazole-1-methanol: Known for its use as a corrosion inhibitor and in material sciences.
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Widely used in peptide synthesis.
Uniqueness: 3-[1-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione is unique due to its combined structural features of benzotriazole and thiazolidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both synthetic and medicinal chemistry .
Properties
IUPAC Name |
3-[1-(benzotriazol-1-yl)butyl]-1,3-thiazolidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4S2/c1-2-5-12(16-8-9-19-13(16)18)17-11-7-4-3-6-10(11)14-15-17/h3-4,6-7,12H,2,5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYPTWJZGOVDLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(N1CCSC1=S)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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